(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is a chemical compound with the molecular formula C10H10F3NO. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a fluorine atom at the 6th position and a trifluoromethyl group at the 7th position on the chroman ring, along with an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chroman ring system, which can be achieved through the cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom at the 6th position can be accomplished using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is introduced at the 7th position using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary amines
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- (S)-7-(trifluoromethyl)chroman-4-amine
- (S)-6-(trifluoromethyl)chroman-4-amine
- Chroman-4-one derivatives
Uniqueness
(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the chroman ring, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction profiles compared to other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9F4NO |
---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
(4S)-6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1 |
InChI Key |
NZDFRDUMERCVAH-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@H]1N)F)C(F)(F)F |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.